3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one
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Overview
Description
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one is a complex organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound features a unique structure that includes a ketone group, a secondary amine, and a pyrrolidine ring . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid . This process includes addition, oximization, and esterification reactions, which are carried out under moderate conditions to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal mycelium . The compound likely interacts with key enzymes or proteins involved in fungal cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A similar compound with a pyridine ring instead of the pyrrolidine ring.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a triazole ring, offering different chemical properties.
Uniqueness
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one is unique due to its specific structural features, including the octahydrocyclopenta[c]pyrrol ring system. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized research applications.
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)12(15)7-11-10-6-4-5-9(10)8-14-11/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
RISRJIZNDBWPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1C2CCCC2CN1 |
Origin of Product |
United States |
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